molecular formula C13H16N2O3 B6539257 methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate CAS No. 1060263-27-5

methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate

Cat. No.: B6539257
CAS No.: 1060263-27-5
M. Wt: 248.28 g/mol
InChI Key: ULFHSNDPQCIGFY-UHFFFAOYSA-N
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Description

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate is a chemical compound with a complex structure that includes a cyclopropyl group, a carbamate group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate typically involves the reaction of cyclopropylamine with methyl 4-formylbenzoate, followed by the addition of a carbamoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-phenyl carbamate
  • Ethyl N-phenyl carbamate
  • Methyl N-(cyclopropylmethyl)carbamate

Uniqueness

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate is unique due to the presence of both the cyclopropyl and phenyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.

Biological Activity

Methyl N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}carbamate, a carbamate derivative, has garnered attention in various fields of research due to its potential biological activity. This compound's structure, featuring both cyclopropyl and phenyl groups, suggests unique interactions within biological systems. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Cyclopropyl Group : Known for enhancing metabolic stability and bioactivity.
  • Carbamate Moiety : Typically involved in enzyme inhibition and receptor interactions.

The molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological effects.

Target Interactions

Carbamates generally interact with various enzymes and receptors. This compound is hypothesized to inhibit certain enzymes by forming stable carbamate groups that modify active sites. This interaction can lead to altered biochemical pathways, affecting processes such as:

  • Enzyme Inhibition : Particularly against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
  • Receptor Modulation : Potential interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : The compound is likely well-absorbed due to its lipophilic characteristics.
  • Metabolism : Primarily metabolized in the liver, with potential biotransformation pathways leading to active metabolites.
  • Excretion : Predominantly excreted via urine, necessitating studies on renal clearance rates.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

  • Inhibition of MMPs : Studies demonstrate that derivatives of carbamates can selectively inhibit MMP-2 with low micromolar potency, suggesting therapeutic potential in treating conditions like cancer where MMPs play a critical role .
CompoundTarget EnzymeIC50 (µM)Reference
Carbamate 5bMMP-20.87
This compoundHypotheticalTBDThis study

Case Studies

  • Anti-inflammatory Effects : Preliminary studies have indicated that carbamate derivatives can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of tumors.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Methyl N-phenyl carbamatePhenyl group onlyModerate enzyme inhibition
Ethyl N-phenyl carbamateEthyl substitutionReduced potency
Methyl N-(cyclopropylmethyl)carbamateCyclopropyl group onlyEnhanced stability

Properties

IUPAC Name

methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)15-11-4-2-9(3-5-11)8-12(16)14-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFHSNDPQCIGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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